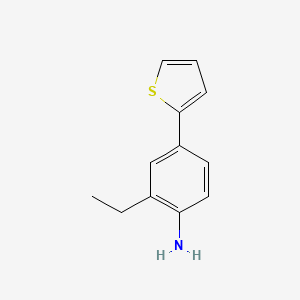
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an allyloxyethyl group, a bromine atom, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an allyloxyethylating agent under specific conditions to introduce the allyloxyethyl group. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways, depending on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
Quinoline derivatives: Known for their wide range of biological activities, including antimalarial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11BrF3NO |
|---|---|
Poids moléculaire |
310.11 g/mol |
Nom IUPAC |
5-bromo-4-(1-prop-2-enoxyethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-4-17-7(2)8-5-10(11(13,14)15)16-6-9(8)12/h3,5-7H,1,4H2,2H3 |
Clé InChI |
WOEHHTKXUMLRBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NC=C1Br)C(F)(F)F)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)



![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)







